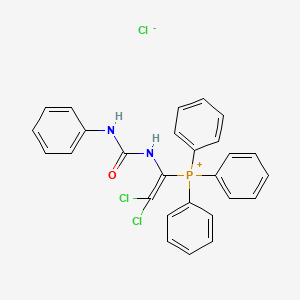
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is a complex organic compound with the molecular formula C27H22Cl3N2OP. It is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a phenylureido group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a phenylureido derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired reaction, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
Wissenschaftliche Forschungsanwendungen
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with various biomolecules. The dichlorovinyl and phenylureido groups may contribute to its reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dichloro-1-(3,3-dimethyl-ureido)vinyl)triphenylphosphonium chloride: Similar structure but with dimethyl groups instead of a phenyl group.
(2,2-Dichloro-1-phenylacetylamino-vinyl)triphenylphosphonium chloride: Similar structure but with a phenylacetylamino group instead of a phenylureido group.
Uniqueness
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96010-64-9 |
|---|---|
Molekularformel |
C27H22Cl3N2OP |
Molekulargewicht |
527.8 g/mol |
IUPAC-Name |
[2,2-dichloro-1-(phenylcarbamoylamino)ethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H21Cl2N2OP.ClH/c28-25(29)26(31-27(32)30-21-13-5-1-6-14-21)33(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H,(H-,30,31,32);1H |
InChI-Schlüssel |
FSVOBMAZYZTAAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


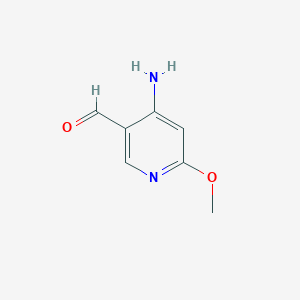
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

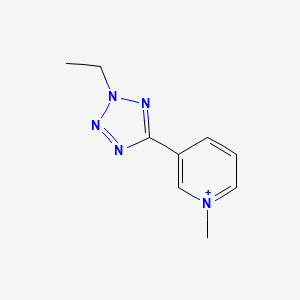
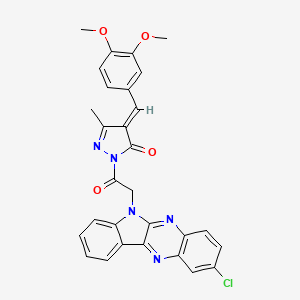
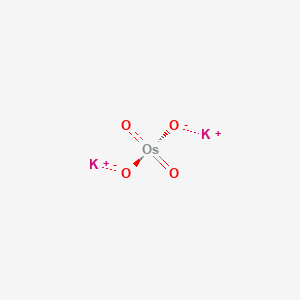

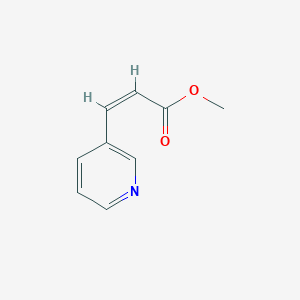
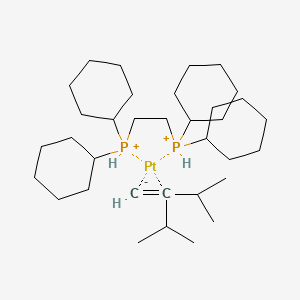
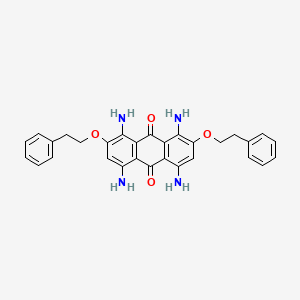
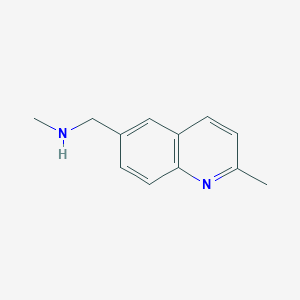
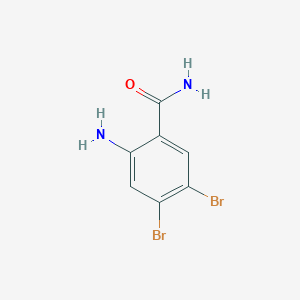

![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
